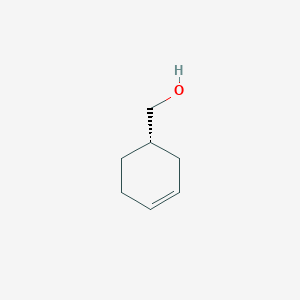

(S)-3-cyclohexene-1-methanol

CAS No.:

Cat. No.: VC14386522

Molecular Formula: C7H12O

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12O |

|---|---|

| Molecular Weight | 112.17 g/mol |

| IUPAC Name | [(1S)-cyclohex-3-en-1-yl]methanol |

| Standard InChI | InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h1-2,7-8H,3-6H2/t7-/m1/s1 |

| Standard InChI Key | VEIYJWQZNGASMA-SSDOTTSWSA-N |

| Isomeric SMILES | C1C[C@@H](CC=C1)CO |

| Canonical SMILES | C1CC(CC=C1)CO |

Introduction

Chemical Identity and Structural Characteristics

(S)-3-Cyclohexene-1-methanol (CAS: 1679-51-2) has the molecular formula C₇H₁₂O and a molar mass of 112.17 g/mol . Its IUPAC name is (cyclohex-3-en-1-yl)methanol, and it is alternatively termed 1,2,3,6-tetrahydrobenzyl alcohol or 3-cyclohexen-1-methanol . The (S)-enantiomer distinguishes itself through its spatial arrangement, with the hydroxymethyl group occupying a specific stereochemical position on the cyclohexene ring.

The compound’s structure features a six-membered cyclohexene ring with one double bond (between C3 and C4) and a hydroxymethyl (-CH₂OH) substituent at C1 . This configuration introduces both rigidity from the cyclic framework and reactivity from the hydroxyl group, enabling participation in hydrogen bonding and oxidation reactions .

Physicochemical Properties

Thermal and Solubility Profiles

(S)-3-Cyclohexene-1-methanol is a colorless to pale yellow liquid at room temperature . Key thermodynamic properties include:

The compound’s limited solubility in polar solvents like methanol suggests moderate hydrophobicity, likely due to the nonpolar cyclohexene backbone . The predicted pKa of 15.20 aligns with typical tertiary alcohols, indicating weak acidity .

Synthesis and Production

Enantioselective Approaches

Chiral resolution or asymmetric catalysis may yield the (S)-enantiomer. A study by Bothwell et al. demonstrated the use of iron(III) p-toluenesulfonate hexahydrate in methanol to achieve chemoselective reactions with 73% yield for a methyl-substituted analog, 6-methyl-3-cyclohexene-1-methanol . Similar strategies, employing chiral ligands or enzymes, could theoretically isolate the (S)-form, though experimental validation remains lacking.

Applications and Functional Roles

Industrial and Material Science Applications

The racemic form of 3-cyclohexene-1-methanol serves as a precursor in polymer chemistry. It is employed in synthesizing photo-cross-linkable polymers with redissolution properties, which are valuable for coatings and adhesives . The hydroxymethyl group facilitates cross-linking under UV light, enhancing material durability .

Biological and Ecological Significance

(S)-3-Cyclohexene-1-methanol is postulated to act as a plant metabolite, analogous to its structural relative (-)-α-terpineol, which is a known monoterpene alcohol in Pinus sylvestris (Scots pine) essential oils . These compounds likely contribute to plant defense mechanisms against herbivores and pathogens .

Research Gaps and Future Directions

Despite its utility, the (S)-enantiomer of 3-cyclohexene-1-methanol remains understudied. Critical research priorities include:

-

Enantioselective Synthesis: Developing catalytic asymmetric methods to produce high-purity (S)-forms.

-

Biological Activity Screening: Evaluating antimicrobial or antifungal properties in plant models.

-

Thermodynamic Data: Measuring refractive indices, enthalpies of vaporization, and phase diagrams.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume